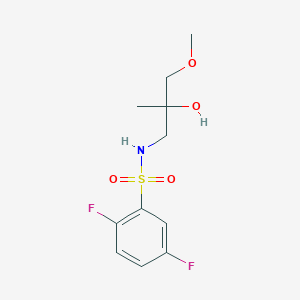

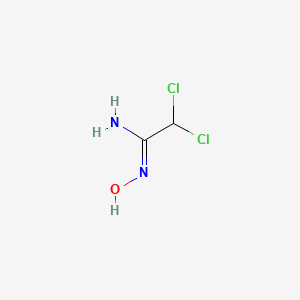

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of the protein tyrosine kinase (PTK) activity of epidermal growth factor receptor (EGFR). This compound has been studied extensively for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolin-4(3H)-one derivatives have garnered attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations into its specific targets and pathways are ongoing .

Anti-inflammatory Properties

The quinazolinone scaffold has shown promise in modulating inflammatory responses. By targeting key enzymes (such as cyclooxygenases and lipoxygenases), this compound may suppress inflammation. Researchers are investigating its potential for treating inflammatory diseases, including arthritis and autoimmune disorders .

Antifibrotic Effects

Fibrosis is characterized by excessive tissue scarring and can lead to organ dysfunction. Some quinazolinone derivatives exhibit antifibrotic activity by inhibiting fibroblast proliferation and collagen deposition. These properties make them potential candidates for treating conditions like pulmonary fibrosis .

Organic Synthesis and Catalysis

Beyond biological applications, quinazolinones serve as versatile building blocks in organic synthesis. Researchers have explored their use in constructing complex molecules, such as heterocycles and natural product analogs. Additionally, catalytic protodeboronation of alkyl boronic esters using quinazolinone-based ligands has been investigated .

Sigma-Aldrich. “Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.” Link Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydroarylation of alkenes. Chemical Science, 2019, 10, 7687-7692. Link Synthesis of Novel 2-(Pyridin-2-yl)pyrimidine Derivatives as Anti-fibrotic Agents. Molecules, 2020, 25(22), 5226. Link : Ethyl 3-amino-3-(pyridin-2-yl)acrylate. Sigma-Aldrich. Link : Neuroprotective effects of quinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 2019, 29(23), 126729. Link

Propiedades

IUPAC Name |

3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(12-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(11-23)27-17-10-20-7-8-21-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCCEJJSALKQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)